molecular formula C50H45F6NO6S B1588879 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl p-Trifluoromethylbenzylthio-N-(p-trifluoromethylphenyl)formimidate CAS No. 468095-63-8

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl p-Trifluoromethylbenzylthio-N-(p-trifluoromethylphenyl)formimidate

Cat. No. B1588879
M. Wt: 902 g/mol
InChI Key: LNIPCBRVKJJXQX-ZTQXLAMASA-N
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Description

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose is an important D-glucopyranose derivative, often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of diseases like Alzheimer’s, diabetes, and cancer .


Synthesis Analysis

This compound is an intermediate of Voglibose/Dapagliflozin and is mainly used in glucosylation reactions. It also serves as a reagent for the synthesis of 1-C-alpha-D-glucopyranose derivatives .


Molecular Structure Analysis

The molecular formula of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose is C34H36O6 .


Chemical Reactions Analysis

This compound is used in the preparation of the α-glucopyranosyl chloride and the synthesis of 1-C-α-D-glucopyranose derivatives .


Physical And Chemical Properties Analysis

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose is a white powder with a melting point between 149.0-156.0°C. It is soluble in CHCl3 and insoluble in water .

Scientific Research Applications

Catalytic and Stereoselective Glycosylation

A novel and efficient glycosyl donor, characterized by a p-trifluoromethylbenzylthio-p-trifluoromethylphenyl formimidate leaving group, is synthesized from 2,3,4,6-tetra-O-benzyl-α,β-D-glucopyranose. This glycosyl donor is employed in catalytic and stereoselective glycosylation reactions, activated by various protic and Lewis acids. This method effectively proceeds by activating its nitrogen atom, enabling the glycosylation of various acceptors with improved yield and selectivity (Mukaiyama, Chiba, & Funasaka, 2002).

Glycosylation with Glucosyl Thioformimidates

The same glycosyl donor is prepared and applied to the catalytic and stereoselective glycosylation of various glycosyl acceptors, utilizing protic and Lewis acid catalysts. This approach allows for catalytic, highly 1,2-cis or 1,2-trans stereoselective, and chemoselective glycosylations, demonstrating its effectiveness in one-pot sequential syntheses of complex oligosaccharides (Chiba, Funasaka, & Mukaiyama, 2003).

Synthesis of Aryl C-Glycosides

The compound is also utilized in the synthesis of aryl C-glycosides, where it acts as a glycosyl donor in reactions with phenol and naphthol derivatives. This process is facilitated by catalytic amounts of TMSOTf, yielding corresponding o-hydroxyaryl C-β-D-glucopyranosides regio- and stereoselectively (Mahling & Schmidt, 1993).

Prodrug Synthesis

Although the compound itself is not directly used in prodrug synthesis, its structural analogs and derivatives are involved in the synthesis of prodrugs. For instance, a prodrug of phosphorodiamidic mustard, aimed at improving drug delivery and efficacy, utilizes a similar synthetic approach that may involve derivatives of the specified compound (Ghosh & Farquhar, 1997).

Safety And Hazards

This compound should be stored in a cool, dry place in a well-sealed container, away from oxidizing agents .

Future Directions

As an intermediate of Voglibose/Dapagliflozin, this compound has potential applications in the treatment of conditions like diabetes .

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] N-[4-(trifluoromethyl)phenyl]-1-[[4-(trifluoromethyl)phenyl]methylsulfanyl]methanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H45F6NO6S/c51-49(52,53)40-23-21-39(22-24-40)34-64-48(57-42-27-25-41(26-28-42)50(54,55)56)63-47-46(61-32-38-19-11-4-12-20-38)45(60-31-37-17-9-3-10-18-37)44(59-30-36-15-7-2-8-16-36)43(62-47)33-58-29-35-13-5-1-6-14-35/h1-28,43-47H,29-34H2/t43-,44-,45+,46-,47-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIPCBRVKJJXQX-ZTQXLAMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OC(=NC3=CC=C(C=C3)C(F)(F)F)SCC4=CC=C(C=C4)C(F)(F)F)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC(=NC3=CC=C(C=C3)C(F)(F)F)SCC4=CC=C(C=C4)C(F)(F)F)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H45F6NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458600
Record name 2,3,4,6-Tetra-O-benzyl-1-O-[(Z)-{[4-(trifluoromethyl)phenyl]imino}({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-alpha-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

902.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl p-Trifluoromethylbenzylthio-N-(p-trifluoromethylphenyl)formimidate

CAS RN

468095-63-8
Record name 2,3,4,6-Tetra-O-benzyl-1-O-[(Z)-{[4-(trifluoromethyl)phenyl]imino}({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-alpha-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl p-Trifluoromethylbenzylthio-N-(p-trifluoromethylphenyl)formimidate
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2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl p-Trifluoromethylbenzylthio-N-(p-trifluoromethylphenyl)formimidate
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2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl p-Trifluoromethylbenzylthio-N-(p-trifluoromethylphenyl)formimidate
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2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl p-Trifluoromethylbenzylthio-N-(p-trifluoromethylphenyl)formimidate
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2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl p-Trifluoromethylbenzylthio-N-(p-trifluoromethylphenyl)formimidate
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2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl p-Trifluoromethylbenzylthio-N-(p-trifluoromethylphenyl)formimidate

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